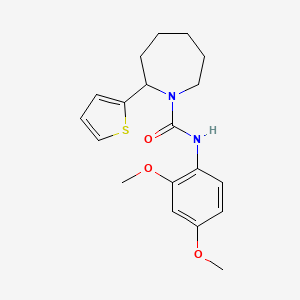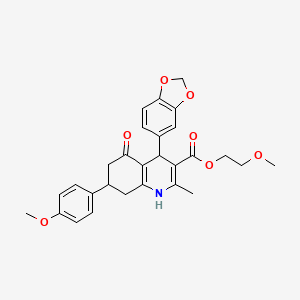
N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs called protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
作用機序
N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in various signaling pathways that are important for the growth and survival of cancer cells. By blocking the activity of these kinases, N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide can disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its specificity for BTK, ITK, and TEC kinase. This specificity allows for targeted inhibition of these kinases, which can minimize off-target effects and reduce toxicity. However, one limitation of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its potential for drug resistance. Some cancer cells may develop resistance to N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide over time, which can limit its effectiveness as a cancer treatment.
将来の方向性
There are several future directions for the development of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide. One direction is the exploration of its potential for combination therapy with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is the investigation of its potential for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
Conclusion
In summary, N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a small molecule inhibitor that has shown promise as a cancer treatment in preclinical studies. Its specificity for BTK, ITK, and TEC kinase allows for targeted inhibition of these kinases, which can minimize off-target effects and reduce toxicity. However, its potential for drug resistance may limit its effectiveness as a cancer treatment. Further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves several steps, starting from the reaction of 2,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid. The resulting product is then reacted with 1-azepanamine to yield N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide. The overall yield of the synthesis process is around 25%, and the purity of the final product is typically greater than 95%.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, multiple myeloma, and solid tumors. In these studies, N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-14-9-10-15(17(13-14)24-2)20-19(22)21-11-5-3-4-7-16(21)18-8-6-12-25-18/h6,8-10,12-13,16H,3-5,7,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTCKDBYWLVENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5055690.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5055704.png)
![4-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5055709.png)
![bis(4-chlorophenyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5055716.png)
![ethyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5055722.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-fluorobenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5055730.png)
![ethyl 1-(2-hydroxyethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5055738.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5055754.png)

![3-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5055775.png)
![N-(3-methoxyphenyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5055777.png)
![N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5055780.png)